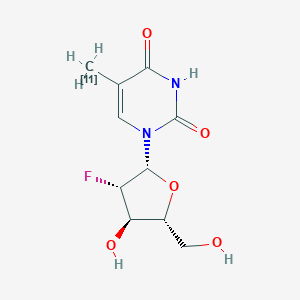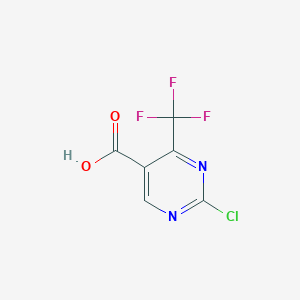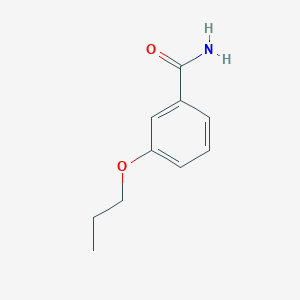
Altromycin I
Vue d'ensemble
Description
Altromycin I is part of a new family of structurally related antibiotics discovered in the course of screening extracts of microbial fermentation beers . These antibiotics, known as Altromycins, have shown activity against Gram-positive bacteria and potent cytotoxic activity against a variety of tumor cell lines .
Synthesis Analysis
The production of Altromycins has been achieved in fermentors in a medium containing glucose 2%, liquid peptone 1%, molasses 0.5%, yeast extract 0.1%, and calcium carbonate 0.2% with aeration (0.7 v/v/min) and agitation (200 rpm) at a temperature of 28°C . The Altromycins are basic and lipophilic and are easily extracted from the whole broth with organic solvents after pH adjustment .Chemical Reactions Analysis
The Altromycins are basic and lipophilic and are easily extracted from the whole broth with organic solvents after pH adjustment . Individual members of the complex were separated and purified by high-speed countercurrent chromatography (HSCC) on an Ito Coil Planet Centrifuge .Physical And Chemical Properties Analysis
The Altromycins are basic and lipophilic . They are easily extracted from the whole broth with organic solvents after pH adjustment . The pure antibiotics were obtained as yellow-orange oils .Applications De Recherche Scientifique
Antibacterial Activity : Altromycins, including Altromycin I, are anthraquinone-derived antibiotics related to pluramycins. They are produced by actinomycetes and exhibit Gram-positive antibacterial activity, effective against Streptococci and Staphylococci with minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.12 micrograms/ml (Jackson et al., 1990).
Interaction with DNA : Altromycin B, closely related to Altromycin I, binds to DNA. This binding involves intercalation and alkylates the DNA molecule at N7 of guanine. This interaction is important for understanding its mechanism as an antitumor antibiotic (Sun et al., 1993).
Metal Complexes and DNA Interaction : The interactions of Altromycin B and its metal complexes (Pt(II) and Pd(II)) with DNA were studied. These complexes exhibit different effects on DNA stability and conformation, suggesting a synergistic effect of metal ions in Altromycin B-DNA interaction (Nikolis et al., 2003).
Antitumor Properties : Altromycins, including Altromycin I, have been identified as a new family of antitumor antibiotics with potent cytotoxic activity against various tumor cell lines (McAlpine et al., 1994).
Spectroscopic Studies : Spectroscopic studies on Altromycin H (related to Altromycin I) and its interaction with copper(II) ions have been conducted to understand the properties of these antibiotics (Menidiatis et al., 2004).
DNA Alkylation Mechanism : Studies on Altromycin B and kapurimycin A3, both related to Altromycin I, have revealed insights into their selective DNA alkylation mechanism, contributing to our understanding of their antitumor activity (Nakatani et al., 1998).
Mécanisme D'action
Propriétés
IUPAC Name |
10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxynaphtho[2,3-h]chromene-4,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43NO12/c1-15-30(41)23(45-8)13-26(47-15)49-35-16(2)46-24(14-36(35,4)38(6)7)18-9-10-19-27(32(18)43)33(44)28-20(31(19)42)11-21(39)29-22(40)12-25(48-34(28)29)37(5)17(3)50-37/h9-12,15-17,23-24,26,30,35,39,41,43H,13-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDREBPCDZKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936251 | |
| Record name | 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Altromycin I | |
CAS RN |
160219-88-5 | |
| Record name | Altromycin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)




![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
